ZCZ011 Ago-PAM Activity Differentiated from Pure PAM GAT229 via Biphasic ERK1/2 Kinetics
ZCZ011 was shown to be an allosteric agonist in all pathways tested, with its signaling profile resembling the partial orthosteric agonist Δ9-THC [1]. Crucially, in a direct comparison with the pure PAM GAT229 and the ago-PAM ABD1236, ZCZ011 uniquely induced a biphasic ERK1/2 phosphorylation time course, while orthosteric agonists produced only transient activation [2]. This biphasic kinetics is a distinct feature of ZCZ011's ago-PAM activity compared to the pure PAM behavior of GAT229 [2].
| Evidence Dimension | ERK1/2 phosphorylation kinetics |
|---|---|
| Target Compound Data | Biphasic time course |
| Comparator Or Baseline | Orthosteric agonists (transient activation); GAT229 and ABD1236 (comparator in same study, data not fully specified but noted as allosteric agonists, with ZCZ011's biphasic kinetics highlighted as distinct) |
| Quantified Difference | Biphasic vs. transient kinetics |
| Conditions | hCB1-expressing cells |
Why This Matters
The unique biphasic ERK1/2 signaling profile indicates a distinct pharmacological mechanism that cannot be replicated by a pure PAM or orthosteric agonist, which is critical for studies on biased signaling or pathway-specific therapeutic effects.
- [1] Green HM, et al. ACS Pharmacol Transl Sci. 2022;5(12):1279-1291. View Source
- [2] Green HM, et al. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics. Br J Pharmacol. 2024;181(11):1682-1701. View Source
